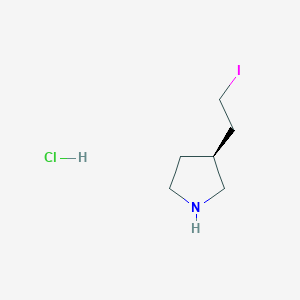
o-AMSA monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-AMSA monomethanesulfonate: is a chemical compound with the molecular formula C22H23N3O6S2 and a molecular weight of 489.565 g/mol . It is known for its applications in various scientific fields, particularly in chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of o-AMSA monomethanesulfonate typically involves the reaction of 4’-(9-acridinylamino)methanesulfon-m-anisidide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and magnesium chloride (MgCl2) to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: : o-AMSA monomethanesulfonate undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
o-AMSA monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: : In chemistry, it is used as a reagent for studying DNA interactions and binding properties .
Biology: : In biology, it is employed in research related to DNA topoisomerase inhibition , which is crucial for understanding DNA replication and transcription processes .
Medicine: : In medicine, this compound is investigated for its antitumor properties and potential use in cancer therapy .
Industry: : In the industrial sector, it is used in the development of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of o-AMSA monomethanesulfonate involves its interaction with DNA topoisomerase II . It binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death . The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its cytotoxic effects .
Comparación Con Compuestos Similares
o-AMSA monomethanesulfonate is structurally similar to other anilinoacridine derivatives such as m-AMSA . it differs in its binding affinity and biological activity . While both compounds bind to DNA in an intercalative manner, o-AMSA has a higher binding affinity but is less effective as an antitumor agent compared to m-AMSA . Other similar compounds include amsacrine and ethidium bromide , which also interact with DNA but have different mechanisms of action and therapeutic applications .
Propiedades
Número CAS |
57164-86-0 |
|---|---|
Fórmula molecular |
C22H23N3O6S2 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)-2-methoxyphenyl]methanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(11-12-19(20)24-28(2,25)26)22-21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4) |
Clave InChI |
XTGHQDVFUMUYSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)NS(=O)(=O)C.CS(=O)(=O)O |
Números CAS relacionados |
51264-17-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)


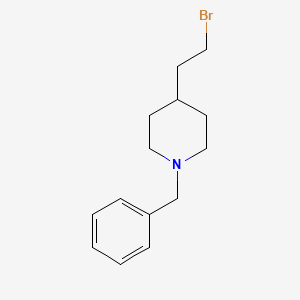
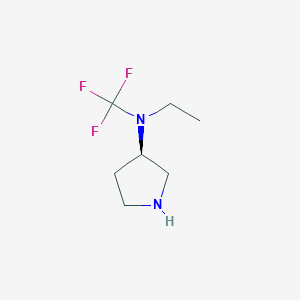
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
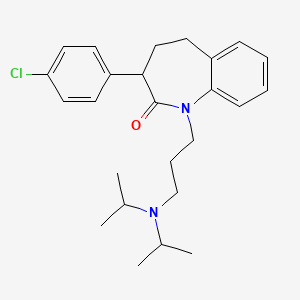
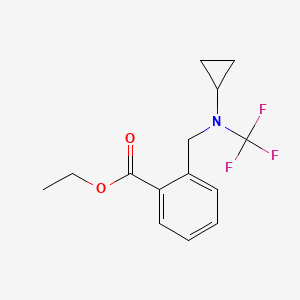
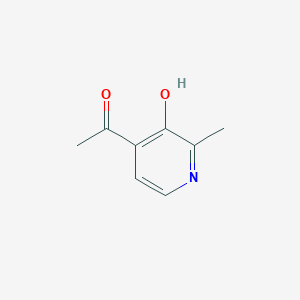
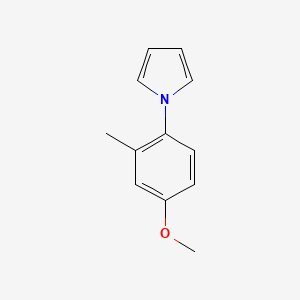
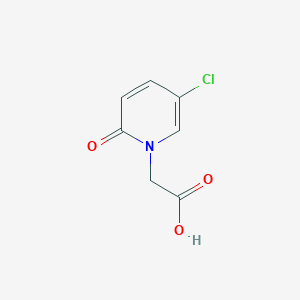
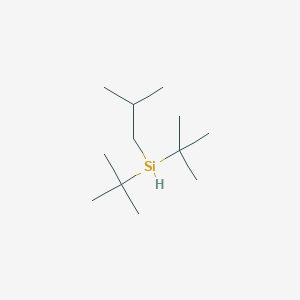
![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
